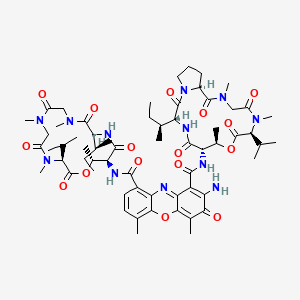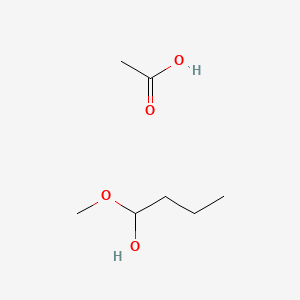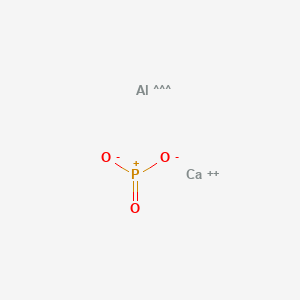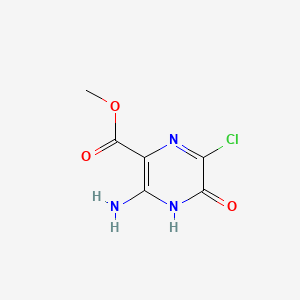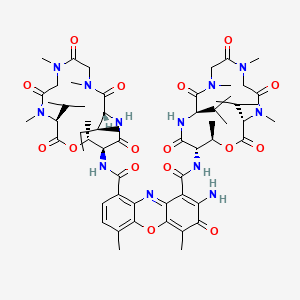
Actinomycin F1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04)
Aplicaciones Científicas De Investigación
DNA Intercalation and Topoisomerase II Binding
Actinomycin F1, a chromopeptide antineoplastic antibiotic, functions by intercalating into the minor groove of DNA and binding to topoisomerase II. This interaction leads to the inhibition of DNA replication, RNA, and protein synthesis, making it an important agent in scientific research related to DNA dynamics and cancer therapy (2020).
Mechanisms in Cancer Cell Apoptosis
Research indicates that Actinomycin D, a well-known clinical antitumor drug closely related to Actinomycin F1, induces apoptosis in cancer cells through Fas- and mitochondria-mediated pathways. This finding is significant for understanding the mechanisms of Actinomycin F1 in cancer cell regulation and apoptosis (Chen et al., 2013).
Anticancer Drug Design
Modifications of Actinomycin D, such as the development of peptide analogs, are being studied to enhance anticancer activities and reduce cytotoxicity. These advancements are directly relevant to the application of Actinomycin F1 in scientific research and drug development (Yang et al., 2002).
Photodynamic Therapy Applications
Actinomycin D's interaction with DNA enhances DNA photosensitization, making it a candidate for photodynamic therapy applications. This could be a promising area for Actinomycin F1 research in therapeutic interventions involving controlled DNA damage and repair mechanisms (Pan et al., 2001).
G-Quadruplex Binding and Gene Expression
Actinomycin D has been shown to interact with oncogenic promoter G-quadruplex DNA, suggesting that Actinomycin F1 could play a role in gene expression regulation. This mechanism highlights a novel approach to cancer therapy by targeting specific DNA structures (Kang & Park, 2009).
Chiral Discrimination in Chemistry
Actinomycin D, closely related to Actinomycin F1, has been utilized as a chiral solvating agent for the enantiomeric determination of carboxylic acids, indicating potential applications in chiral chemistry and molecular recognition (Bai et al., 2019).
Structural Modifications for Anticancer Applications
Research on structural modifications of Actinomycin D provides insights into how changes in the chemical structure can affect biological activity. These findings are crucial for the development of Actinomycin F1 as an effective anticancer agent (Koba, 2005).
Propiedades
Número CAS |
1402-44-4 |
|---|---|
Nombre del producto |
Actinomycin F1 |
Fórmula molecular |
C59H84N12O16 |
Peso molecular |
1217.389 |
Nombre IUPAC |
2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |
Clave InChI |
CQWJGMPBDQNEKC-UKCZNJPKSA-N |
SMILES |
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

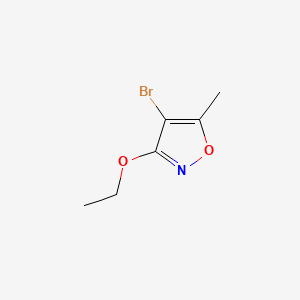
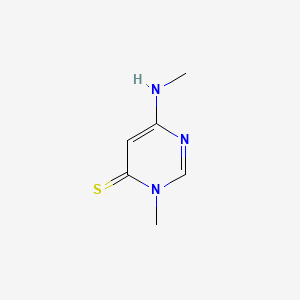
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
